molecular formula C21H28N2O3 B5457903 N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide

Cat. No.: B5457903
M. Wt: 356.5 g/mol
InChI Key: XGANTIALAYUVOD-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide is a complex organic compound characterized by the presence of an adamantyl group, a dimethylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide typically involves multiple steps, starting with the preparation of the adamantyl and benzamide precursors. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzamide moiety can be synthesized via an amide coupling reaction. The final step involves the formation of the dimethylamino-oxoethoxy linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for the treatment of certain diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and binding affinity, while the dimethylamino group can facilitate interactions with biological macromolecules. The benzamide moiety may contribute to the compound’s overall bioactivity by modulating its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-23(2)19(24)13-26-18-6-4-3-5-17(18)20(25)22-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGANTIALAYUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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